

# Bicyclo[5.1.0]octan-1-ol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Bicyclo[5.1.0]octan-1-ol*

Cat. No.: *B15473497*

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## Abstract

**Bicyclo[5.1.0]octan-1-ol** is a saturated bicyclic alcohol containing a fused cyclopropane and cycloheptane ring system. This unique structural motif imparts specific stereochemical properties and reactivity, making it and its derivatives of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document provides a detailed overview of the fundamental properties, synthesis, and known reactions of **Bicyclo[5.1.0]octan-1-ol**, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.

## Core Properties

The fundamental physicochemical properties of **Bicyclo[5.1.0]octan-1-ol** are summarized below. Data for the parent hydrocarbon, Bicyclo[5.1.0]octane, is included for comparative context.

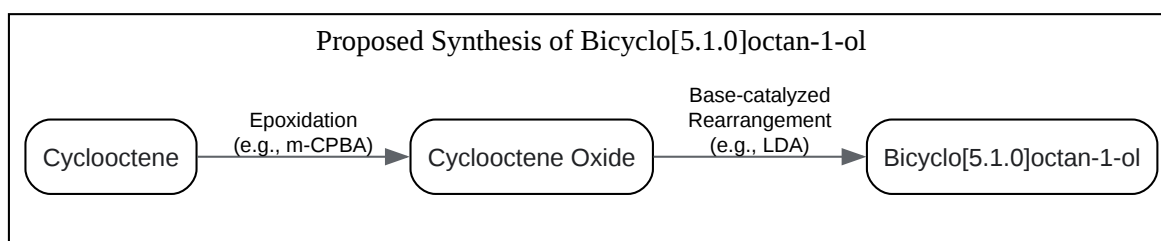
Property	Bicyclo[5.1.0]octan-1-ol	Bicyclo[5.1.0]octane
CAS Number	50338-54-0[1]	286-43-1
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	C <sub>8</sub> H <sub>14</sub> [2]
Molecular Weight	126.20 g/mol	110.20 g/mol [2]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Density	Data not available	Data not available

## Synthesis and Experimental Protocols

The synthesis of Bicyclo[5.1.0]octanols has been explored, with key work on their preparation and stereochemistry conducted by Cope, Moon, and Park.[3][4] While a specific protocol for the direct synthesis of **Bicyclo[5.1.0]octan-1-ol** is not readily available in recent literature, related syntheses of its isomers and derivatives provide insight into potential synthetic routes.

A common strategy for the formation of the bicyclo[5.1.0]octane skeleton is the cyclopropanation of a cyclooctene derivative. For instance, the synthesis of a substituted bicyclo[5.1.0]octan-2-ol has been achieved through a Simmons-Smith cyclopropanation of the corresponding allylic alcohol.

A plausible synthetic pathway to **Bicyclo[5.1.0]octan-1-ol** could involve the epoxidation of cyclooctene to form cyclooctene oxide, followed by a base-catalyzed rearrangement. This proposed pathway is illustrated in the diagram below.



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Caption: Proposed synthetic workflow for **Bicyclo[5.1.0]octan-1-ol**.

## Spectroscopic Data

Detailed spectroscopic data for **Bicyclo[5.1.0]octan-1-ol** is not widely published. However, data for closely related derivatives can provide expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

For the derivative endo-8-Propyl**bicyclo[5.1.0]octan-1-ol**, the following NMR data has been reported:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , ppm): 0.75–0.90 (m, 1H), 0.91 (t, 3H,  $J = 6.9$  Hz), 0.99–1.44 (m, 9H), 1.58–1.96 (m, 6H), 1.97–2.08 (m, 1H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , ppm): 14.3, 22.8, 24.6, 25.4, 26.0, 29.4, 29.6, 30.1, 32.0.

These values suggest the presence of the bicyclic core and the propyl substituent. For **Bicyclo[5.1.0]octan-1-ol**, one would expect to see characteristic signals for the cyclopropyl and cycloheptyl ring protons and carbons, with the hydroxyl group influencing the chemical shifts of adjacent nuclei.

## Infrared (IR) Spectroscopy

Infrared spectra of bicyclo[5.1.0]octanol derivatives show a characteristic broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , indicative of the O-H stretching vibration of the alcohol functional group.

## Mass Spectrometry (MS)

Mass spectral data for isomers such as Bicyclo[5.1.0]octan-3-ol is available and can provide an indication of the fragmentation pattern expected for **Bicyclo[5.1.0]octan-1-ol**.

## Reactions and Potential Applications

The reactivity of **Bicyclo[5.1.0]octan-1-ol** and its derivatives is influenced by the strained cyclopropane ring and the hydroxyl group.

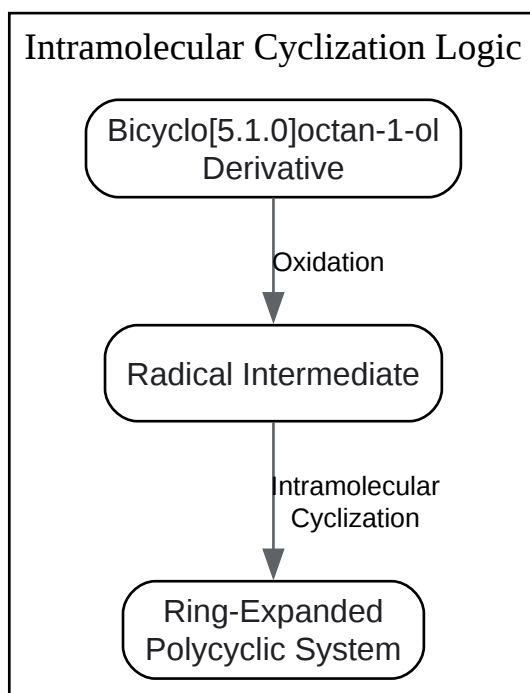
## Oxidative Cleavage

Bicyclo[n.1.0]alkan-1-ols can undergo oxidative cleavage of the bond between the hydroxyl-bearing carbon and the adjacent bridgehead carbon. This reaction has been utilized in the synthesis of stereoisomerically pure components of insect pheromones.

## Intramolecular Cyclization

A 6-(3-butenyl)**bicyclo[5.1.0]octan-1-ol** derivative has been shown to undergo intramolecular cyclization with ring expansion to form a bicyclo[6.3.0]undecan-3-one derivative.<sup>[5]</sup> This highlights the potential of the **bicyclo[5.1.0]octan-1-ol** scaffold in the construction of more complex polycyclic systems.

The logical relationship for this type of reaction can be visualized as follows:



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Caption: Logical flow of the intramolecular cyclization reaction.

## Biological Activity

Currently, there is a lack of specific data on the biological activity or involvement in signaling pathways of **Bicyclo[5.1.0]octan-1-ol**. However, the bicyclo[5.1.0]octane core is found in some natural products and has been identified in the gas chromatography-mass spectrometry (GC-MS) analysis of extracts from organisms like the ant *Camponotus compressus*.<sup>[6]</sup> This suggests that compounds containing this scaffold may possess biological relevance. Further research is required to elucidate any potential therapeutic applications of **Bicyclo[5.1.0]octan-1-ol** and its derivatives.

## Conclusion

**Bicyclo[5.1.0]octan-1-ol** represents an intriguing molecular scaffold with potential for further exploration in synthetic chemistry and drug discovery. While detailed characterization of the parent molecule is not extensively documented in readily accessible literature, the study of its derivatives provides a foundation for understanding its properties and reactivity. The synthetic methodologies and reaction pathways outlined in this guide offer a starting point for researchers interested in the chemistry and potential applications of this and related bicyclic systems. Further investigation is warranted to fully characterize its physical and spectroscopic properties, refine its synthesis, and explore its biological activity.

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